2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINHSDRJFYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275575 | |
| Record name | 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-67-2 | |
| Record name | 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethanamine Chain: The indole ring is then reacted with an appropriate alkylating agent to introduce the ethanamine chain. This can be achieved through nucleophilic substitution reactions.
Introduction of the 4-Methoxybenzyl Group: The final step involves the reaction of the intermediate product with 4-methoxybenzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
The amine substituent significantly impacts synthesis efficiency, receptor affinity, and bioactivity. Key comparisons include:
2-(1H-Indol-3-yl)-N-(2-Thienylmethylene)Ethanamine
- Structure : Replaces 4-methoxybenzyl with a 2-thienylmethylene group.
- Synthesis : Achieved a 70% yield via optimized methods vs. 24% under traditional reflux conditions .
- Implications : The thienyl group’s electron-rich aromatic system may enhance π-π interactions in receptor binding compared to the methoxybenzyl group.
N-(4-Methoxybenzyl)-2-(1H-Indol-3-yl)Acetamide
- Structure : Features an acetamide linkage instead of an ethylamine backbone.
25B-NBOMe (2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)Ethanamine)
- Structure : Contains an ortho-methoxybenzyl group and additional halogen/methoxy substitutions.
- Activity : The ortho-methoxy position and bromine atom enhance serotonin receptor (5-HT2A) binding affinity, highlighting the importance of substituent positioning .
Antimicrobial Derivatives
- Thiazol-2(3H)-ylidene Analogs : Derivatives like 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine exhibit broad-spectrum antimicrobial activity. The thiazole ring’s planar structure may facilitate interactions with microbial enzymes, a mechanism distinct from the methoxybenzyl group’s effects .
Sulfonamide and Trifluoromethyl Derivatives
- Example : 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide (Compound 31)**
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- 4-Methoxybenzyl Group : Balances moderate lipophilicity (logP ~2.5) with polar methoxy interactions, favoring membrane permeability without excessive hydrophobicity.
- N,N-Dimethyl-2-(4-Methyl-1H-Indol-3-yl)Ethanamine : Methylation of the amine increases logP (~3.1), enhancing CNS penetration but reducing solubility .
Biological Activity
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine, a compound featuring an indole moiety linked to a methoxybenzyl group, has garnered attention for its significant biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₀N₂O. The compound's structure combines aromatic and aliphatic components, which may enhance its solubility and bioavailability compared to simpler indole derivatives. The presence of the indole ring is notable, as indoles are common in many biologically active compounds, making this derivative particularly interesting for medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : It has demonstrated significant antibacterial properties against various strains of bacteria. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate to high potency .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets involved in cancer cell signaling pathways, potentially leading to apoptosis in tumor cells .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing inhibition against several fungal strains in vitro .
Synthesis Methods
Various synthesis methods have been developed to produce this compound efficiently. These include:
- Condensation Reactions : The compound can be synthesized through the condensation of indole derivatives with appropriate benzyl amines under specific conditions.
- Reductive Amination : This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent to yield the desired product .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-(1H-indol-3-yl)ethyl)-4-benzylpiperazine | Structure | Antidepressant |
| 2-(1H-indol-3-yl)-N-benzylethanamine | Structure | Anticancer |
| 5-Methoxyindole | Structure | Antioxidant |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the unique profile of this compound as a potential therapeutic agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Evaluation : A study reported MIC values for various bacterial strains, showcasing its effectiveness against resistant strains like S. aureus and E. coli with MIC values ranging from 0.23 mg/mL to 0.94 mg/mL .
- Anticancer Studies : In vitro assays demonstrated that the compound could inhibit cell growth in several cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, one study noted an IC50 value of approximately 15 µM against breast cancer cell lines .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that the compound may interfere with critical signaling pathways involved in cell survival and proliferation, suggesting potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine, and how can purity be validated?
- Methodology :
- Synthesis : A reductive amination approach is commonly used. For example, coupling 2-(1H-indol-3-yl)ethanamine with 4-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions yields the target compound .
- Purification : Column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients) is effective. Purity can be validated via HPLC (>95% by area under the curve) and LC-MS (to confirm molecular ion peaks, e.g., [M+H]+ at m/z ~325) .
Q. How does the 4-methoxybenzyl substituent influence the compound’s receptor binding profile?
- Methodology :
- Receptor screening : Use radioligand displacement assays (e.g., 5-HT₂A, 5-HT₂C serotonin receptors). The 4-methoxy group enhances lipophilicity and may improve CNS penetration compared to unsubstituted analogs. Compare binding affinity (Ki) with reference ligands like DOI (5-HT₂A agonist) .
- Structural analysis : Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the methoxy group and receptor hydrophobic pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for selective serotonin receptor modulation?
- Methodology :
- Analog synthesis : Introduce substituents at the indole C5 position (e.g., halogens, methyl groups) or modify the methoxybenzyl group (e.g., replace with 3-methoxy or ethoxy analogs).
- Pharmacological testing : Screen analogs against a panel of serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₃) using functional assays (e.g., calcium flux or cAMP measurement). For example, 4-methoxybenzyl derivatives show higher 5-HT₂A selectivity than 2-methoxybenzyl analogs (e.g., NBOMe series) .
- Data interpretation : Use statistical tools (e.g., principal component analysis) to correlate substituent properties (logP, polar surface area) with receptor affinity .
Q. What experimental strategies resolve contradictions in reported binding affinities for this compound across studies?
- Methodology :
- Standardize assays : Ensure consistent receptor preparation (e.g., CHO-K1 vs. HEK293 cells), ligand concentrations, and buffer conditions (pH, ions).
- Control compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize data between labs .
- Meta-analysis : Compare datasets using tools like GraphPad Prism to identify outliers or trends linked to assay conditions .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess blood-brain barrier (BBB) penetration?
- Methodology :
- Animal models : Administer the compound intravenously (IV) and orally (PO) in rodents. Collect plasma and brain tissue at timed intervals.
- Analytical quantification : Use LC-MS/MS to measure compound levels. Calculate AUC, Cmax, and brain-to-plasma ratio. The 4-methoxy group may enhance BBB transit via passive diffusion .
- Metabolite identification : Perform hepatic microsome assays to predict major metabolites (e.g., O-demethylation) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in the lab?
- Safety measures :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification .
- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .
Q. How can crystallography or computational modeling elucidate the compound’s conformational flexibility?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a target receptor (e.g., 5-HT₂A) to resolve binding poses. If crystals are elusive, use molecular dynamics simulations (e.g., GROMACS) to model flexibility .
- Density functional theory (DFT) : Calculate energy-minimized conformations and rotational barriers of the methoxybenzyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
